molecular formula C13H11NO2 B3059738 2-(o-tolyl)Nicotinic acid CAS No. 1226205-48-6

2-(o-tolyl)Nicotinic acid

Cat. No.: B3059738
CAS No.: 1226205-48-6
M. Wt: 213.23 g/mol
InChI Key: QJMCCUBNJZXTNN-UHFFFAOYSA-N
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Description

2-(o-tolyl)Nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with an o-tolyl group at the 2-position

Scientific Research Applications

2-(o-tolyl)Nicotinic acid has several scientific research applications:

Future Directions

: Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells

Mechanism of Action

Target of Action

The primary target of 2-(o-tolyl)Nicotinic acid, also known as Niacin, is the G protein–coupled receptor (GPR109A) . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

This interaction results in changes in lipid metabolism, which can have significant effects on cardiovascular health .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of nicotine and related pyridine alkaloids . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid . This pathway is crucial for the production of NAD, an essential cofactor for many oxidation–reduction reactions .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) of nicotinic acid was found to be higher than in dialysis patients . The time to reach maximum concentration (Tmax) was also shorter in dialysis patients . These findings suggest that the pharmacokinetics of this compound can be influenced by the patient’s health status .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of free fatty acids and a reduction in low-density lipoprotein levels . This can lead to improved cardiovascular health. Additionally, nicotine, a derivative of nicotinic acid, has been found to influence mitochondrial function, affecting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications or substances can affect the metabolism of this compound and its interaction with its target receptor . Additionally, factors such as the patient’s health status can influence the pharmacokinetics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-tolyl)Nicotinic acid typically involves the arylation of nicotinic acid. One efficient method is the pyridine C3-arylation of nicotinic acids via a multicomponent condensation approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 2-(o-tolyl)Nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 2-(o-tolyl)Nicotinic acid is unique due to the presence of the o-tolyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.

Properties

IUPAC Name

2-(2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCCUBNJZXTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596123
Record name 2-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226205-48-6
Record name 2-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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